molecular formula C8H11N5S B2710180 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1001567-70-9

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2710180
CAS No.: 1001567-70-9
M. Wt: 209.27
InChI Key: GNRJVOLROJNCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazole-Pyrazole Hybrids

The integration of triazole and pyrazole motifs into hybrid structures represents a pivotal advancement in heterocyclic chemistry. Early efforts in the 1990s focused on sequential functionalization of pyrazole rings with triazole units via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, limitations in regioselectivity and functional group tolerance prompted methodological refinements. A breakthrough occurred with the development of N-functionalized pyrazole intermediates, enabling pre-functionalization before triazole attachment. For example, triazenylpyrazoles served as versatile precursors for constructing over fifty triazole-pyrazole hybrids through optimized CuAAC protocols.

Parallel advancements in multi-component reactions (MCRs) further accelerated hybrid synthesis. The one-pot assembly of 3-(pyrazol-1-yl)-6,7-dihydro-5H-triazolo[3,4-b]thiadiazines demonstrated the feasibility of integrating pyrazole, triazole, and thiadiazine frameworks with 83–94% yields. These methodologies underscored the role of base catalysts like triethylamine in facilitating ring closure and improving reaction efficiency.

Significance of 1,2,4-Triazole-3-Thiol Derivatives in Medicinal Chemistry

1,2,4-Triazole-3-thiol derivatives exhibit broad pharmacological profiles due to their dual hydrogen-bond donor/acceptor capacity and metal-chelating properties. Structural analyses reveal that the thiol (-SH) group enhances binding to enzymatic active sites, particularly in antiviral and antitumoral targets. For instance, derivatives bearing electron-withdrawing substituents (e.g., nitro groups) showed enhanced tubulin polymerization inhibition, with IC~50~ values comparable to colchicine.

The methyl substitution at the 4-position of the triazole ring, as seen in 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, improves metabolic stability by reducing oxidative dealkylation. This modification also increases lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds. Comparative studies of methyl versus bulkier alkyl groups (e.g., isopropyl) indicate that methyl optimizes steric compatibility with hydrophobic enzyme pockets.

Research Evolution of Pyrazole-Triazole Conjugates

Recent synthetic strategies emphasize regioselective functionalization and solid-phase compatibility. A landmark study achieved 92% yield for a triazole-pyrazole hybrid using triethylamine-mediated cyclization under reflux conditions. Key innovations include:

  • One-pot methodologies : Eliminating intermediate isolation steps reduced azide handling risks while maintaining 83–94% yields across diverse substrates.
  • Solid-phase synthesis : Immobilized pyrazole precursors enabled sequential triazole-thiol coupling, demonstrating scalability for combinatorial libraries.

Structural diversification studies reveal that electron-donating groups (e.g., methoxy) on aromatic rings enhance antiviral activity, while electron-withdrawing groups (e.g., nitro) favor antitumoral effects. For example, a methoxy-substituted hybrid inhibited COX-2 with IC~50~ = 0.88 μM and selectivity index (SI) = 9.26, outperforming celecoxib in anti-inflammatory assays.

Current Research Landscape on this compound

Contemporary investigations focus on three axes:

  • Synthetic Optimization : Recent protocols employ ultrasound-assisted synthesis to reduce reaction times from 12–15 hours to 3–5 hours while maintaining >90% yields. Microwave irradiation further enhances regioselectivity in triazole ring formation.
  • Structure-Activity Relationship (SAR) Studies : Methyl groups at the pyrazole 3-position and triazole 4-position create a steric shield around the thiol group, reducing metabolic oxidation. Substitution patterns on the benzylidene moiety (e.g., halogen vs. methoxy) modulate target affinity, with chloro derivatives showing 2.1-fold greater tubulin binding than flu

Properties

IUPAC Name

4-methyl-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6-3-4-13(11-6)5-7-9-10-8(14)12(7)2/h3-4H,5H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJVOLROJNCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1H-pyrazole with appropriate aldehydes, followed by cyclization with thiosemicarbazide under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C₈H₁₁N₅S
  • Molecular Weight: 209.27 g/mol
  • CAS Number: 1522189-23-6

The structure of 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol features a triazole ring fused with a thiol group, which is essential for its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance:

  • Compounds with the triazole moiety have shown enhanced antifungal activity against various strains such as Gibberella nicotiancola and Aspergillus flavus, often outperforming traditional antifungal agents like azoxystrobin .

Antibacterial Properties

Studies indicate that triazole derivatives possess notable antibacterial activity. The compound has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For example:

  • Certain synthesized hybrids of ciprofloxacin and triazoles have displayed higher potency against MRSA than standard treatments .

Anticonvulsant Effects

Triazole derivatives are also investigated for their potential in treating neurological disorders. In particular:

  • Some derivatives demonstrate anticonvulsant effects, suggesting their utility in managing epilepsy and related conditions .

Fungicides

The compound's antifungal properties make it a candidate for agricultural fungicides. Research indicates that triazole compounds can effectively inhibit fungal pathogens in crops, thus enhancing agricultural productivity. The incorporation of the 1,2,4-triazole structure has been beneficial in developing new fungicides that are more effective than existing options .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of triazole derivatives. Research has shown that modifications to the side chains can significantly influence biological activity:

  • The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial efficacy .

Case Study 1: Antifungal Efficacy

In a study evaluating various triazole derivatives, compounds containing the 4-methyl group showed improved antifungal activity against Phytophthora infestans, with inhibition rates comparable to commercial fungicides .

Case Study 2: Antibacterial Activity

A series of synthesized triazole hybrids were tested against a panel of bacterial strains. The results indicated that compounds with specific substitutions exhibited MIC values significantly lower than those of traditional antibiotics, highlighting their potential as new antibacterial agents .

Mechanism of Action

The mechanism by which 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. Additionally, it can interact with cellular membranes, altering their permeability and affecting cell function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives. Key structural variations among analogs include substituents on the triazole ring, pyrazole modifications, and alkyl/aryl appendages. Below is a comparative analysis:

Compound Name Substituents Key Properties/Activities References
4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol 3-methylpyrazole, methyl group at position 4 Potential antimicrobial/antioxidant activity (inferred from analogs)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl group at position 4, pyrazole at position 5 Moderate antiradical activity (DPPH assay: ~40–60% scavenging at 100 μM)
4-Amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol Chlorophenoxy group at position 5, amino group at position 4 Corrosion inhibition for AA6061 aluminum alloy (90% efficiency in 0.1 M HCl)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Hydrazinyl and iodophenyl groups Potent antiviral activity against MERS-CoV (docking score: −9.2 kcal/mol)
4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol Pyrimidine-thioether at position 5 Antioxidant activity (DPPH assay: ~50% scavenging at 1 mM)

Biological Activity

4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 1522189-23-6) is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of the compound is C8H11N5SC_8H_{11}N_5S, with a structure that features a triazole ring and a thiol group, which are known to contribute to various biological activities. The presence of the pyrazole moiety enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The MTT assay indicated significant cell viability reduction at certain concentrations, suggesting its potential as an anticancer agent .
Cell LineIC50 (μM)Selectivity
MDA-MB-23112.5High
Panc-115.0Moderate
IGR3910.0High

Antimicrobial Activity

The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) studies have shown effective concentrations ranging from 8 to 32 μg/mL against various bacterial strains .
Bacterial StrainMIC (μg/mL)
E. coli16
Staphylococcus aureus8

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. Results indicate that it possesses significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The thiol group is known to interact with thiol-dependent enzymes, potentially disrupting cancer cell metabolism.
  • DNA Interaction : Preliminary studies suggest that the compound may bind to DNA or interfere with replication processes in cancer cells.

Case Studies

Several case studies have reported on the efficacy of triazole derivatives in clinical settings:

  • Study on Melanoma : A recent study demonstrated that a related triazole compound significantly reduced tumor size in melanoma-bearing mice models .
  • Antibacterial Efficacy : Another investigation highlighted the effectiveness of this class of compounds in treating infections caused by resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .

Q & A

Basic: What are the standard synthetic routes for 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol?

Methodological Answer:
The synthesis typically involves a two-step process:

Cyclization : Formation of the 1,2,4-triazole core via condensation of thiosemicarbazide derivatives with carboxylic acids or esters under alkaline conditions. For example, sodium hydroxide in methanol facilitates cyclization at elevated temperatures .

Alkylation : Introduction of the 3-methylpyrazole moiety via nucleophilic substitution. A common approach involves reacting 4-methyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol with 3-methyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Key Considerations : Reaction yields (~50–89%) depend on solvent polarity and temperature optimization. Impurities from incomplete alkylation require purification via column chromatography or recrystallization .

Basic: How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • Elemental Analysis : Confirms stoichiometry (C, H, N, S) with deviations <0.4% .
  • ¹H/¹³C NMR : Key peaks include:
    • Thiol proton (δ 13.2–13.8 ppm, broad, exchangeable) .
    • Pyrazole C-H (δ 6.2–6.5 ppm, singlet for 3-methyl group at δ 2.3–2.5 ppm) .
    • Triazole methyl (δ 3.7–3.9 ppm) and methylene bridge (δ 4.5–4.8 ppm) .
  • GC-MS : Molecular ion [M⁺] at m/z 266 and fragmentation patterns (e.g., loss of SH group at m/z 233) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening : Tested against Staphylococcus aureus (MIC 12.5–25 µg/mL) and Candida albicans (MIC 25–50 µg/mL) via agar diffusion. Activity correlates with thiol group availability and lipophilicity .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ 35–45 µM) shows moderate activity, likely due to sulfur-centered radical stabilization .

Advanced: How can contradictions in mass spectral fragmentation data be resolved?

Methodological Answer:

  • Isotopic Pattern Analysis : Confirm molecular ion clusters (e.g., [M+2]⁺ for S isotopes).
  • Fragmentation Pathways : For 4-methyl-5-[(3-methylpyrazolyl)methyl]-4H-1,2,4-triazole-3-thiol, primary cleavages involve:
    • Loss of SH (m/z 233) via C–S bond rupture.
    • Pyrazole ring detachment (m/z 149) .
  • High-Resolution MS : Resolve ambiguous peaks (e.g., distinguish [M–SH]⁺ from isobaric impurities) .

Advanced: How to design coordination complexes using this compound as a ligand?

Methodological Answer:

  • Ligand Preparation : Deprotonate the thiol group using NaOH in ethanol (1:1 molar ratio) to enhance metal-binding capacity .
  • Metal Selection : Transition metals (Ni²⁺, Cu²⁺, Zn²⁺) form stable octahedral complexes. For example, Cu(II) complexes show enhanced antimicrobial activity (MIC reduction by 50% vs. free ligand) .
  • Characterization : FTIR confirms S–M bonding (ν(S–M) 450–500 cm⁻¹). Electronic spectra (UV-Vis) determine d–d transitions (e.g., Cu²⁺ λₐᵦₛ 600–650 nm) .

Advanced: What strategies optimize molecular docking studies for bioactivity prediction?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., helicases, cytochrome P450). For antiviral studies, dock against SARS-CoV-2 helicase (PDB: 5WWP) .
  • Parameterization :
    • Use AutoDock Vina with Lamarckian GA (population size 150, iterations 25M).
    • Score binding poses using MM/GBSA to account for solvation .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors (e.g., remdesivir triphosphate) .

Advanced: What challenges arise in crystallographic refinement of this compound using SHELX?

Methodological Answer:

  • Disorder Handling : The methylpyrazole group may exhibit rotational disorder. Use PART and SUMP instructions in SHELXL to model partial occupancies .
  • Hydrogen Bonding : Thiol groups form weak S–H⋯N interactions. Restrain S–H distances (DFIX 0.88 Å) to prevent overfitting .
  • Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands. Validate with R₁₋ᵢₙₜ < 5% post-refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.